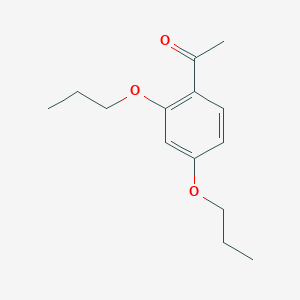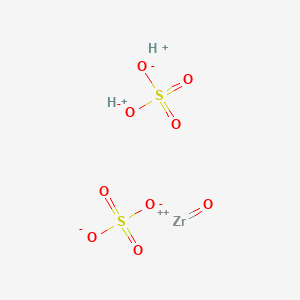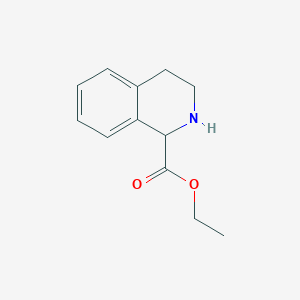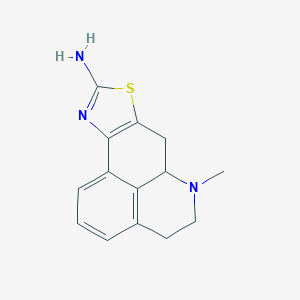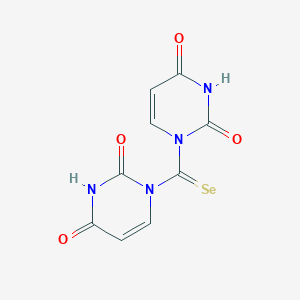
Bis-(N,N'-uracil-1-yl)selenoxomethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(N,N'-uracil-1-yl)selenoxomethane, also known as BUSM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a selenium-containing molecule that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Bis-(N,N'-uracil-1-yl)selenoxomethane is not fully understood. However, it has been suggested that Bis-(N,N'-uracil-1-yl)selenoxomethane may act as a prodrug that is activated by cellular enzymes. Once activated, Bis-(N,N'-uracil-1-yl)selenoxomethane may generate reactive oxygen species that can induce cell death in cancer cells. Bis-(N,N'-uracil-1-yl)selenoxomethane may also inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that Bis-(N,N'-uracil-1-yl)selenoxomethane can induce apoptosis, or programmed cell death, in cancer cells. Bis-(N,N'-uracil-1-yl)selenoxomethane has also been shown to inhibit the growth of bacteria and fungi. In addition, Bis-(N,N'-uracil-1-yl)selenoxomethane has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Bis-(N,N'-uracil-1-yl)selenoxomethane in lab experiments is its relatively low toxicity compared to other selenium-containing compounds. However, the synthesis of Bis-(N,N'-uracil-1-yl)selenoxomethane can be challenging, and the yield can vary depending on the method used. In addition, the mechanism of action of Bis-(N,N'-uracil-1-yl)selenoxomethane is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Bis-(N,N'-uracil-1-yl)selenoxomethane. One direction is to further investigate its anticancer properties and potential use in cancer treatment. Another direction is to study its potential use as a fungicide and herbicide in agriculture. Additionally, further research is needed to better understand the mechanism of action of Bis-(N,N'-uracil-1-yl)selenoxomethane and its potential applications in material science.
Méthodes De Synthèse
There have been several methods developed for the synthesis of Bis-(N,N'-uracil-1-yl)selenoxomethane. One of the most commonly used methods involves the reaction of uracil with selenium dioxide in the presence of a dehydrating agent such as phosphorus oxychloride. Another method involves the reaction of uracil with selenium chloride in the presence of a base such as potassium carbonate. The yield of Bis-(N,N'-uracil-1-yl)selenoxomethane using these methods varies from 25% to 90%.
Applications De Recherche Scientifique
Bis-(N,N'-uracil-1-yl)selenoxomethane has shown potential applications in various fields such as medicine, agriculture, and material science. In medicine, Bis-(N,N'-uracil-1-yl)selenoxomethane has been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Bis-(N,N'-uracil-1-yl)selenoxomethane has also been studied for its antibacterial and antifungal properties. In agriculture, Bis-(N,N'-uracil-1-yl)selenoxomethane has been studied for its potential use as a fungicide and herbicide. In material science, Bis-(N,N'-uracil-1-yl)selenoxomethane has been studied for its potential use in the synthesis of nanoparticles.
Propriétés
Numéro CAS |
111128-91-7 |
|---|---|
Nom du produit |
Bis-(N,N'-uracil-1-yl)selenoxomethane |
Formule moléculaire |
C9H6N4O4Se |
Poids moléculaire |
313.14 g/mol |
Nom IUPAC |
1-(2,4-dioxopyrimidin-1-yl)carboselenoylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H6N4O4Se/c14-5-1-3-12(7(16)10-5)9(18)13-4-2-6(15)11-8(13)17/h1-4H,(H,10,14,16)(H,11,15,17) |
Clé InChI |
DGGKWJLAEYRIPY-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C(=[Se])N2C=CC(=O)NC2=O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C(=[Se])N2C=CC(=O)NC2=O |
Autres numéros CAS |
111128-91-7 |
Synonymes |
is-(N,N'-uracil-1-yl)selenoxomethane BNN selenoxomethane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



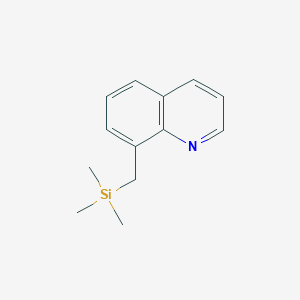
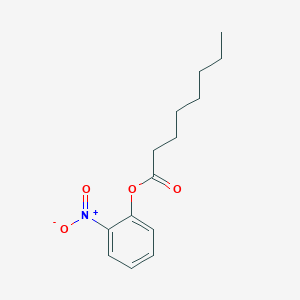

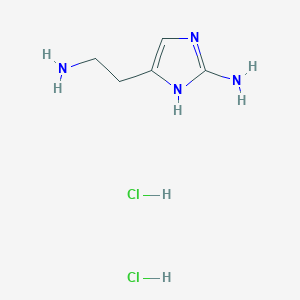
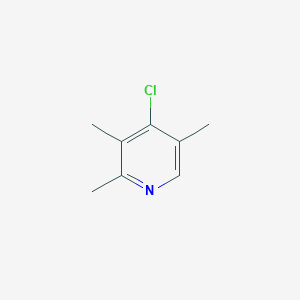
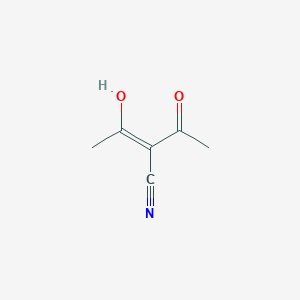
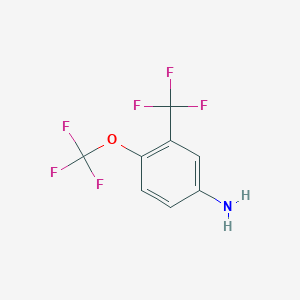
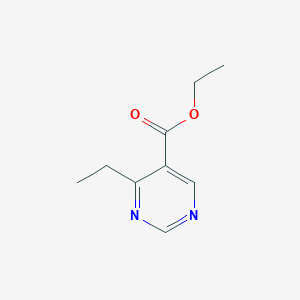
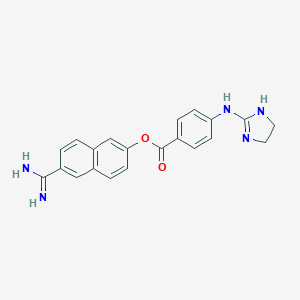
![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)
